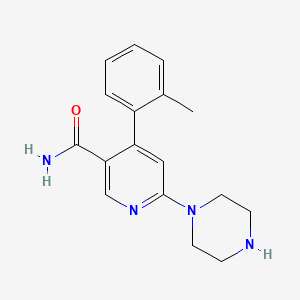
6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a piperazine ring and an o-tolyl group attached to the nicotinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 4-chloronicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a suitable leaving group and a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinamide core.
Reduction: Reduced forms of the nicotinamide core.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Applications De Recherche Scientifique
6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its effects on cellular processes and molecular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and o-tolyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1-Piperazinyl)-4-phenylpyridine: Similar structure but with a phenyl group instead of an o-tolyl group.
6-(1-Piperazinyl)-4-(m-tolyl)nicotinamide: Similar structure but with a m-tolyl group instead of an o-tolyl group.
Uniqueness
6-(1-Piperazinyl)-4-(o-tolyl)nicotinamide is unique due to the specific positioning of the o-tolyl group, which may confer distinct pharmacological properties and binding affinities compared to its analogs.
Propriétés
Formule moléculaire |
C17H20N4O |
|---|---|
Poids moléculaire |
296.37 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-6-piperazin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O/c1-12-4-2-3-5-13(12)14-10-16(20-11-15(14)17(18)22)21-8-6-19-7-9-21/h2-5,10-11,19H,6-9H2,1H3,(H2,18,22) |
Clé InChI |
CDCORRBROZJGSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


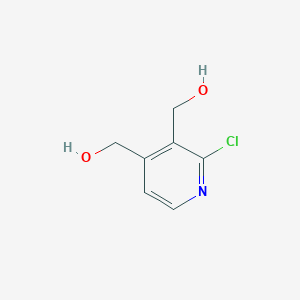
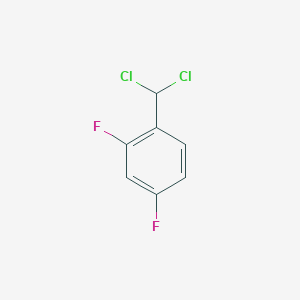

![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)



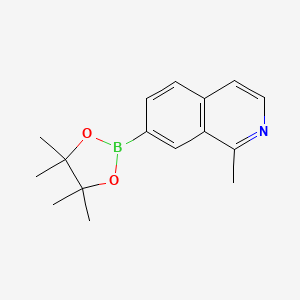
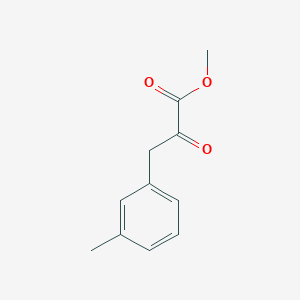

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)

